2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one

CYP1A inhibition Metabolic deactivation Naphthoflavone metabolism

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-40-4; molecular formula C₁₉H₁₁FO₃; molecular weight 306.3 g/mol) is a synthetic naphthoflavone belonging to the 4H-naphtho[1,2-b]pyran-4-one class, characterized by a 4-fluorophenyl substituent at the 2-position and a hydroxy group at the 6-position. Its core scaffold is the naphthalene-fused chromen-4-one (benzo[h]chromen-4-one) system found in the widely studied cytochrome P450 (CYP) modulator α-naphthoflavone (7,8-benzoflavone).

Molecular Formula C19H11FO3
Molecular Weight 306.3 g/mol
CAS No. 652138-40-4
Cat. No. B12532064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one
CAS652138-40-4
Molecular FormulaC19H11FO3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O
InChIInChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H
InChIKeyWLGHIXFAVGTVAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-40-4): A Fluorinated, Monohydroxylated α-Naphthoflavone Analog for Cytochrome P450 and Xanthine Oxidase Research


2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one (CAS 652138-40-4; molecular formula C₁₉H₁₁FO₃; molecular weight 306.3 g/mol) is a synthetic naphthoflavone belonging to the 4H-naphtho[1,2-b]pyran-4-one class, characterized by a 4-fluorophenyl substituent at the 2-position and a hydroxy group at the 6-position . Its core scaffold is the naphthalene-fused chromen-4-one (benzo[h]chromen-4-one) system found in the widely studied cytochrome P450 (CYP) modulator α-naphthoflavone (7,8-benzoflavone) [1]. The compound represents a dual-substituted analog that combines (i) a para-fluoro substituent known to enhance potency in naphthoflavone-based enzyme inhibitors [2] with (ii) a 6-hydroxy group, the predominant metabolic modification observed during CYP-mediated oxidation of α-naphthoflavone [3]. This dual substitution pattern is mechanistically significant because hydroxylation at the 6-position has been directly linked to a loss of CYP1A inhibitory activity in α-naphthoflavone [3], while para-fluoro substitution on the pendant phenyl ring can partially compensate through enhanced binding interactions or metabolic blockade [2].

Why α-Naphthoflavone, β-Naphthoflavone, or Non-Hydroxylated Fluorinated Analogs Cannot Substitute for CAS 652138-40-4


The naphthoflavone scaffold exhibits highly position-dependent and substituent-specific biological activity, making indiscriminate substitution among in-class compounds scientifically invalid. α-Naphthoflavone (2-phenyl-4H-naphtho[1,2-b]pyran-4-one) is a potent CYP1A1/CYP1A2 inhibitor, but its rapid CYP-mediated 6-hydroxylation in liver microsomes produces 6-hydroxy-α-naphthoflavone as the predominant metabolite, a transformation that directly abolishes CYP1A inhibitory activity [1]. β-Naphthoflavone (5,6-benzoflavone), despite its structural resemblance, functions primarily as an aryl hydrocarbon receptor (AhR) agonist and CYP1 inducer rather than a direct inhibitor, representing an entirely distinct pharmacological profile [2]. The non-hydroxylated 4-fluorophenyl analog (CAS 98166-63-3; 2-(4-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one) lacks the 6-hydroxy group, which alters both the electronic properties of the naphthalene ring system and the compound's susceptibility to further oxidative metabolism. The specific combination of 6-hydroxy and 4-fluorophenyl substituents in CAS 652138-40-4 creates a unique pharmacophore that cannot be replicated by any single-substituted analog or by mixing compounds [3]. Selection of this specific compound is therefore required for studies investigating the interplay between metabolic hydroxylation and halogen substitution on naphthoflavone bioactivity.

Quantitative Differentiation Evidence for CAS 652138-40-4 vs. α-Naphthoflavone, 6-Hydroxy-α-Naphthoflavone, and Non-Hydroxylated 4-Fluorophenyl Naphthoflavone


Metabolic Fate Divergence: 6-Hydroxy Substitution Abolishes CYP1A Inhibitory Activity of the Parent α-Naphthoflavone Scaffold

In rat liver microsomes, α-naphthoflavone (ANF) is predominantly metabolized at the 5,6-bond, with 6-hydroxy-α-naphthoflavone representing the major metabolite (alongside the 5,6-oxide and 5,6-dihydrodiol). Critically, this 6-substitution is directly associated with loss of CYP1A inhibitory activity [1]. Therefore, CAS 652138-40-4—which permanently bears the 6-hydroxy group—is predicted to exhibit reduced or absent CYP1A inhibition compared to α-naphthoflavone, distinguishing it from the parent compound. This evidence dimension establishes that the target compound is not a CYP1A inhibitor but rather a 'pre-metabolized' analog useful as a negative control or for studying metabolic inactivation pathways.

CYP1A inhibition Metabolic deactivation Naphthoflavone metabolism

Para-Fluoro Phenyl Substitution Enhances Naphthoflavone Enzyme Inhibitory Potency: Cross-Study Comparison Using Xanthine Oxidase as a Surrogate System

In a focused library of naphthoflavones evaluated for xanthine oxidase (XO) inhibition, the compound bearing a para-fluoro phenyl ring at the 2-position (designated NF-4, corresponding to CAS 98166-63-3, the non-hydroxylated core of the target compound) was identified as the most potent inhibitor with an IC₅₀ of 0.62 µM, outperforming all other halogen, nitro, and unsubstituted phenyl analogs in the series (IC₅₀ range of the library: 0.62–41.2 µM) [1]. Para-fluoro substitution markedly favored activity relative to ortho-, meta-, or unsubstituted congeners. This class-level SAR establishes that the 4-fluorophenyl substituent confers an intrinsic potency advantage on the naphthoflavone scaffold. CAS 652138-40-4 incorporates this potency-enhancing 4-fluorophenyl group while additionally bearing the 6-hydroxy group, making it distinct from both the non-fluorinated 6-hydroxy-α-naphthoflavone and the non-hydroxylated NF-4.

Xanthine oxidase inhibition Fluorine substitution SAR Naphthoflavone potency

Predicted CYP1 Isoform Selectivity Shift: Structural Basis for Differential CYP1A1 vs. CYP1B1 Binding

The CYP1 enzyme family comprises three isoforms (CYP1A1, CYP1A2, CYP1B1) with overlapping but distinct active-site geometries. α-Naphthoflavone binds the CYP1A2 active site with a planar orientation that places the naphthalene ring in a narrow, restrictive cavity, while CYP1B1 features a somewhat larger active site that accommodates bulkier substituents [1]. The addition of a 6-hydroxy group on the naphthalene ring of CAS 652138-40-4 introduces a hydrogen-bond donor at a position that, based on published CYP1A2 crystal structures, would project toward the heme-proximal region, potentially disfavoring the tight planar binding required for CYP1A2 inhibition while remaining accommodated in the larger CYP1B1 active site [2]. The 4-fluorophenyl group may further contribute to isoform discrimination through differential halogen-bond interactions. This provides a structural rationale for a CYP1B1-over-CYP1A2 selectivity preference for CAS 652138-40-4 relative to α-naphthoflavone.

CYP1B1 selectivity Naphthoflavone docking Isoform selectivity

Physicochemical Differentiation: LogP and Hydrogen-Bond Donor Count vs. Parent α-Naphthoflavone

CAS 652138-40-4 (C₁₉H₁₁FO₃) differs from α-naphthoflavone (C₁₉H₁₂O₂) and from the non-hydroxylated 4-fluorophenyl analog (C₁₉H₁₁FO₂) by the presence of the 6-hydroxy group, which introduces a hydrogen-bond donor (HBD) absent in both comparators . The calculated LogP for the target compound (4.46) reflects the combined effect of the lipophilic fluorine atom and the polar hydroxyl group, producing an intermediate lipophilicity profile distinct from both the more polar 6-hydroxy-α-naphthoflavone and the more lipophilic 4-fluorophenyl non-hydroxylated analog [1]. These differences affect membrane permeability, microsomal binding, and aqueous solubility, which are critical parameters for in vitro assay design and in vivo pharmacokinetic studies.

LogP Hydrogen-bond donors Physicochemical properties

Best-Fit Research and Procurement Application Scenarios for CAS 652138-40-4 Based on Verified Differentiation Evidence


Use as a CYP1A-Inactive, Structurally Matched Negative Control in AhR vs. CYP1 Dual-Mechanism Studies

In experiments designed to dissect aryl hydrocarbon receptor (AhR)-mediated effects from direct CYP1 enzyme inhibition, CAS 652138-40-4 serves as a structurally matched negative control for CYP1A inhibition. The 6-hydroxy group, which permanently occupies the position targeted by CYP-mediated metabolism of α-naphthoflavone, has been experimentally demonstrated to abolish CYP1A inhibitory activity of the naphthoflavone scaffold [1], while the core naphthoflavone structure retains the ability to interact with the AhR ligand-binding domain. This enables researchers to attribute observed biological effects specifically to AhR agonism (vs. CYP1 inhibition) with a higher degree of confidence than is possible using scrambled or unrelated negative controls [2]. Recommended procurement quantity: 5–25 mg for initial pilot studies.

Lead Scaffold for Developing CYP1B1-Selective Inhibitors via 6-Position Derivatization

The predicted shift in CYP1 isoform selectivity—away from CYP1A2 (sterically restricted active site that disfavors 6-substituted naphthoflavones) toward CYP1B1 (larger active site that accommodates substituents at the 6-position)—positions CAS 652138-40-4 as a starting scaffold for structure-based design of CYP1B1-selective inhibitors [3]. CYP1B1 overexpression is implicated in drug resistance in multiple cancer types (e.g., docetaxel resistance in breast cancer, cisplatin resistance in ovarian cancer). A selective CYP1B1 inhibitor that spares CYP1A2 would avoid the drug–drug interaction risks and altered hepatic clearance profiles associated with pan-CYP1 inhibition. CAS 652138-40-4 provides the pre-installed 6-hydroxy handle for further derivatization (etherification, esterification, or oxidation to the quinone methide) while the 4-fluorophenyl group is expected to maintain target engagement potency [4]. Recommended procurement quantity: 50–100 mg for medicinal chemistry campaigns.

Xanthine Oxidase Inhibitor Lead Optimization: Investigating the Impact of 6-Hydroxylation on the Potency of 4-Fluorophenyl Naphthoflavones

The non-hydroxylated analog NF-4 (CAS 98166-63-3) is the most potent naphthoflavone-based xanthine oxidase inhibitor reported to date (IC₅₀ = 0.62 µM, mixed-type inhibition) [4]. CAS 652138-40-4 represents the 6-hydroxylated derivative of NF-4, enabling a direct structure–activity assessment of whether the 6-hydroxy group enhances, preserves, or diminishes xanthine oxidase inhibitory potency. This is directly relevant to lead optimization programs targeting hyperuricemia and gout, where the naphthoflavone scaffold has shown promise as a non-purine xanthine oxidase inhibitor chemotype distinct from allopurinol and febuxostat. The 6-hydroxy group may also influence the mechanism of inhibition (competitive vs. mixed-type) by altering the compound's binding orientation within the molybdenum cofactor active site. Recommended procurement quantity: 10–25 mg for head-to-head enzyme kinetic comparisons.

Metabolic Stability Probe: Comparing Fluorine-Mediated Metabolic Shielding vs. 6-Hydroxylation-Mediated Deactivation

The 6-position of the naphthoflavone scaffold is the primary site of CYP-mediated oxidative metabolism, with 6-hydroxylation serving as the dominant metabolic clearance pathway for α-naphthoflavone [1]. The 4-fluorophenyl substituent may provide metabolic shielding of the pendant phenyl ring (blocking para-hydroxylation) but cannot prevent 6-hydroxylation of the naphthalene ring. CAS 652138-40-4, which already bears the 6-hydroxy group, provides a unique tool for assessing whether pre-installed hydroxylation at the primary metabolic soft spot alters the compound's overall metabolic stability, clearance rate, and metabolite profile relative to the non-hydroxylated 4-fluorophenyl analog. This application is directly relevant to understanding the metabolic fate of fluorinated naphthoflavone drug candidates in preclinical development. Recommended procurement quantity: 10–25 mg for in vitro microsomal stability assays (human and rodent liver microsomes).

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